molecular formula C10H12N4 B6171633 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline CAS No. 1368886-88-7

3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline

Cat. No.: B6171633
CAS No.: 1368886-88-7
M. Wt: 188.23 g/mol
InChI Key: ZVMINLWYOWAPTB-UHFFFAOYSA-N
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Description

3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline is a chemical compound that features a triazole ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline typically involves the reaction of 4-methyl-4H-1,2,4-triazole with an appropriate aniline derivative. One common method includes the use of a base such as sodium hydride to deprotonate the triazole, followed by nucleophilic substitution with a halogenated aniline compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring is functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Nitro- or nitroso-derivatives of the aniline ring.

    Reduction: Hydrogenated triazole derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Methyl-4H-1,2,4-triazol-3-yl)methyl]aniline dihydrochloride
  • (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
  • 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline

Uniqueness

3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the triazole ring can enhance its lipophilicity and potentially improve its pharmacokinetic properties .

Properties

CAS No.

1368886-88-7

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

3-[(4-methyl-1,2,4-triazol-3-yl)methyl]aniline

InChI

InChI=1S/C10H12N4/c1-14-7-12-13-10(14)6-8-3-2-4-9(11)5-8/h2-5,7H,6,11H2,1H3

InChI Key

ZVMINLWYOWAPTB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CC2=CC(=CC=C2)N

Purity

95

Origin of Product

United States

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